molecular formula C20H34N4O2S B2565949 3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione CAS No. 328072-51-1

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione

Cat. No.: B2565949
CAS No.: 328072-51-1
M. Wt: 394.58
InChI Key: DRNKAMSLPQPBHP-UHFFFAOYSA-N
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Description

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with methyl, nonylsulfanyl, and pentyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Properties

IUPAC Name

3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2S/c1-4-6-8-9-10-11-13-15-27-20-21-17-16(24(20)14-12-7-5-2)18(25)22-19(26)23(17)3/h4-15H2,1-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNKAMSLPQPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the nonylsulfanyl and pentyl groups through nucleophilic substitution reactions. The methyl group is usually introduced via alkylation.

    Purine Core Synthesis: The purine core can be synthesized from simple starting materials like urea and cyanoacetic acid, which undergo cyclization and subsequent functional group modifications.

    Introduction of Nonylsulfanyl Group: This step involves the reaction of the purine core with nonylthiol in the presence of a base such as sodium hydride (NaH) to form the nonylsulfanyl derivative.

    Pentyl Group Addition: The pentyl group is introduced through a nucleophilic substitution reaction using pentyl bromide and a suitable base.

    Methylation: The final step involves methylation of the purine nitrogen using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nonylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the purine core or the nonylsulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl, nonylsulfanyl, and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like NaH or K2CO3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted purine derivatives

Scientific Research Applications

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The nonylsulfanyl and pentyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant effects.

    Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant properties.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione is unique due to its specific substituents, which confer distinct chemical properties and potential biological activities not found in other purine derivatives. The presence of the nonylsulfanyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for further research and development.

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